1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Sulfinylbis(methylene)]bis(4-methylbenzene) is an organic compound with the molecular formula C16H18OS. It is also known by other names such as Benzyl sulfoxide and Dibenzyl sulfoxide . This compound features a sulfoxide functional group, which is a sulfur atom bonded to an oxygen atom and two carbon atoms. The presence of the sulfoxide group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1,1’-[Sulfinylbis(methylene)]bis(4-methylbenzene) typically involves the oxidation of dibenzyl sulfide. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction proceeds under mild conditions, yielding the desired sulfoxide .
Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,1’-[Sulfinylbis(methylene)]bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The sulfoxide can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 would yield the corresponding sulfone, while reduction with NaBH4 would regenerate the sulfide.
Scientific Research Applications
1,1’-[Sulfinylbis(methylene)]bis(4-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfoxides and sulfones.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying oxidative stress and redox biology.
Medicine: Research into sulfoxides and sulfones has explored their potential as therapeutic agents, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism by which 1,1’-[Sulfinylbis(methylene)]bis(4-methylbenzene) exerts its effects is primarily through its redox properties. The sulfoxide group can participate in electron transfer reactions, making it a useful probe in studying redox processes. The compound can interact with various molecular targets, including enzymes and proteins involved in oxidative stress responses
Properties
CAS No. |
74002-21-4 |
---|---|
Molecular Formula |
C16H18OS |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-methyl-4-[(4-methylphenyl)methylsulfinylmethyl]benzene |
InChI |
InChI=1S/C16H18OS/c1-13-3-7-15(8-4-13)11-18(17)12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
LSARSVVLJAOBKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)CC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.